molecular formula C11H11N3O2 B2929712 5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1501874-12-9

5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2929712
CAS RN: 1501874-12-9
M. Wt: 217.228
InChI Key: LFFNIAKNSMFTJE-UHFFFAOYSA-N
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Description

“5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione was achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” can be deduced from its name. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Pyrazole derivatives like 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures are studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao & Lei, 2012).
  • Computational Study : Theoretical investigations, including thermodynamic properties and tautomeric forms, are conducted using gauge-including atomic orbital (GIAO) method and DFT calculations (Shen, Huang, Diao & Lei, 2012).

Chemical Reactions and Derivatives

  • Functionalization Reactions : Studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives reveal insights into reaction mechanisms and product formation (Yıldırım, Kandemirli & Demir, 2005).
  • Scaffold Synthesis : These compounds are used as scaffolds for synthesizing highly functionalized isoxazoles, demonstrating their utility in complex organic synthesis (Ruano, Fajardo & Martín, 2005).

Luminescence and Sensing Applications

  • Fluorescence Sensing : Derivatives of 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid demonstrate potential as fluorescence sensors, particularly for detecting aluminum ions with high sensitivity and selectivity (Naskar et al., 2018).

Coordination Polymers and Metal Complexes

  • Synthesis of Coordination Polymers : These pyrazole derivatives are instrumental in constructing coordination polymers with metals like zinc and cobalt, which have applications in luminescence sensing and photocatalysis (Xue et al., 2021).
  • Anti-Cancer Activity : Certain complexes based on 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid derivatives show promising anti-cancer activity in vitro (Qiao et al., 2021).

Future Directions

The future directions for the research on “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” could involve exploring its potential biological activities, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory activities . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be potential areas of future research .

properties

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFNIAKNSMFTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

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